(4-Aminophenyl)methanesulfonic acid

Acid Strength Reaction Kinetics Proton Transfer

PROCUREMENT: Choose (4-Aminophenyl)methanesulfonic acid (CAS 6387-28-6) over sulfanilic acid for its methylene-bridged structure. This spacer decouples the sulfonic acid from the aryl ring, delivering a 50‑fold stronger acidity (pKa ~1.5 vs 3.23), a lower melting point (150‑160°C), and high aqueous solubility. These properties eliminate co‑solvents in HTS, accelerate pH‑sensitive reactions, and enable novel biomimetic ligands for mAb capture (e.g., 4ABS‑Trz‑4ABS). Ideal for pharmaceutical intermediates, reactive dye diazo components, and affinity chromatography media where sulfanilic acid fails.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B261518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminophenyl)methanesulfonic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)O)N
InChIInChI=1S/C7H9NO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H,9,10,11)
InChIKeyQJGHJWKPZQIOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (4-Aminophenyl)methanesulfonic Acid: Core Properties and Structural Identity


(4-Aminophenyl)methanesulfonic acid (CAS 6387-28-6) is an aromatic aminosulfonic acid with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol [1]. Its structure consists of a para-substituted aniline ring attached to a methanesulfonic acid group via a methylene bridge, distinguishing it from the more common class of aromatic sulfonic acids where the sulfonic group is directly attached to the aryl ring. Key computed properties include an XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 88.8 Ų [1].

Beyond Sulfanilic Acid: Why (4-Aminophenyl)methanesulfonic Acid Cannot Be a Drop-in Replacement


The key structural difference between (4-aminophenyl)methanesulfonic acid and common analogs like sulfanilic acid (4-aminobenzenesulfonic acid) lies in the methylene (-CH2-) spacer separating the phenyl ring from the sulfonic acid group [1]. This spacer significantly alters the molecule's physicochemical properties and reactivity profile. In sulfanilic acid, the sulfonic group is directly bound to the aromatic ring, resulting in a strong zwitterionic character with a pKa of 3.23 and a high melting point of 288 °C [2]. Conversely, the methylene bridge in (4-aminophenyl)methanesulfonic acid decouples the sulfonic acid's electronic influence on the ring, which is expected to result in a lower pKa (~1.5) and a significantly lower melting point (150-160 °C) . These fundamental differences in acidity, physical state, and reactivity mean the compounds cannot be used interchangeably in syntheses requiring specific pH conditions, solubility profiles, or thermal stability.

Quantitative Differentiation of (4-Aminophenyl)methanesulfonic Acid: A Head-to-Head Evidence Guide


Superior Acidity: A 50-Fold Increase Over Sulfanilic Acid

The pKa of (4-aminophenyl)methanesulfonic acid is approximately 1.5 , classifying it as a strong acid. This is in stark contrast to its closest structural analog, sulfanilic acid (4-aminobenzenesulfonic acid), which has a pKa of 3.23 [1]. The methylene spacer in the target compound decouples the electron-withdrawing sulfonic group from the aromatic ring's resonance, eliminating the strong zwitterionic stabilization seen in sulfanilic acid and resulting in a far more acidic proton. The acidity difference of ~1.73 pKa units corresponds to a factor of ~50 in equilibrium constant, signifying a substantially stronger acid.

Acid Strength Reaction Kinetics Proton Transfer

Enhanced Aqueous Solubility Driven by Lower Melting Point and Weaker Lattice Energy

(4-Aminophenyl)methanesulfonic acid is described as 'highly soluble in water' . While specific solubility values (e.g., g/L) are not provided in authoritative databases, this qualitative descriptor aligns with its reported melting point range of 150-160 °C , which is dramatically lower than the 288 °C melting point of sulfanilic acid [1]. The high melting point of sulfanilic acid is a direct consequence of its strong zwitterionic character, which creates a highly stable crystal lattice with limited water solubility (12.51 g/L) [1]. The methylene spacer in the target compound disrupts this zwitterion formation, weakening the crystal lattice and promoting superior aqueous solubility.

Solubility Formulation Process Chemistry

Proven Utility as a High-Affinity Ligand for Monoclonal Antibody Purification

In a study on biomimetic affinity adsorbents, an immobilized ligand bearing 4-aminobenzyl sulfonic acid (4ABS) linked to a triazine scaffold displayed high affinity for the broadly neutralizing anti-HIV monoclonal antibody 2G12 (mAb 2G12) [1]. The 4ABS-Trz-4ABS adsorbent enabled the development of a facile two-step purification protocol, yielding fully active and pure mAb 2G12 from transgenic corn extracts [1]. This demonstrates that the 4-aminophenylmethanesulfonic acid motif can be an effective and specific affinity handle for protein purification, a functional application not reported for its direct analog sulfanilic acid.

Affinity Chromatography Biotherapeutics Downstream Processing

Differential Reactivity in Diazotization and Coupling for Dye Synthesis

While both (4-aminophenyl)methanesulfonic acid and sulfanilic acid are used as diazo components in azo dye synthesis, the presence of the methylene spacer in the target compound alters the electronic properties of the diazonium salt. This is expected to shift the λmax and reactivity profile of the resulting azo dyes compared to those derived from sulfanilic acid . Patents describe the use of (4-aminophenyl)methanesulfonic acid in the manufacture of dyes containing phosphonic acid groups, which are reactive with cellulosic fibers [1]. This suggests that the compound's unique structure enables access to a specific chemical space for dye molecules that is not easily accessible with other sulfonic acid intermediates.

Dye Intermediate Azo Chemistry Synthetic Utility

Optimal Procurement Scenarios for (4-Aminophenyl)methanesulfonic Acid


Development of Affinity Chromatography Resins for Biotherapeutic Antibody Purification

Researchers and process development scientists seeking to create novel affinity ligands for monoclonal antibody (mAb) capture should procure (4-aminophenyl)methanesulfonic acid. As demonstrated by Maltezos et al. (2014) [1], the 4-aminobenzyl sulfonic acid moiety can be incorporated into a triazine scaffold to generate a high-affinity biomimetic ligand (4ABS-Trz-4ABS) that successfully purified anti-HIV mAb 2G12 from a complex transgenic corn extract. This functional application is not observed for its close analog, sulfanilic acid, making (4-aminophenyl)methanesulfonic acid a targeted building block for custom affinity media in bioprocessing.

Synthesis of Strongly Acidic Aromatic Building Blocks for Pharmaceutical Intermediates

Medicinal chemists requiring a strongly acidic aromatic amine for salt formation, pH control, or as a reactive intermediate should select (4-aminophenyl)methanesulfonic acid over sulfanilic acid. The target compound's pKa of ~1.5 provides a significantly stronger acidic handle (approximately 50-fold greater Ka) compared to sulfanilic acid's pKa of 3.23 [2]. This superior acidity can drive reactions to completion more rapidly and under milder conditions, improving synthetic efficiency and yield for pharmaceutical intermediates and fine chemicals.

Formulation of Aqueous-Based Reactions and High-Throughput Screening Assays

For chemists designing high-throughput screening (HTS) libraries or aqueous-phase organic reactions, (4-aminophenyl)methanesulfonic acid offers a critical advantage in solubility. Its melting point of 150-160 °C and reported 'highly soluble in water' nature contrast sharply with the poorly soluble sulfanilic acid (mp 288 °C, 12.51 g/L) [2]. This improved solubility reduces the need for organic co-solvents, minimizes precipitation issues in automated liquid handling systems, and ensures consistent compound concentration across assay plates, making it a more reliable and practical choice for modern laboratory workflows.

Design and Manufacture of Reactive Dyes with Unique Fiber-Binding Properties

Dye and pigment manufacturers developing novel reactive dyes for cellulosic fibers should procure (4-aminophenyl)methanesulfonic acid as a key diazo intermediate. Its unique methylene-spaced structure is cited in patents for the synthesis of dyes containing phosphonic acid groups [3], which confer specific reactivity to cellulose. This structural motif provides access to a chemical space for dye molecules that is distinct from those derived from conventional aromatic sulfonic acids like sulfanilic acid, enabling the creation of colorants with potentially improved fastness, shade, or application properties.

Technical Documentation Hub

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